Columnar Mesophase Induction
When mixed in a 1:1 molar ratio with a semiperfluorinated 2,4-diamino-1,3,5-triazine (compound 1), dodecyl orotate (compound 2) produces a monotropic hexagonal columnar (Colh) mesophase observed only on cooling, with the phase sequence Cr 178.3 °C → I [on cooling: Cr 156.2 °C → Colh 172.5 °C → I]. In contrast, the equimolar complex of the same triazine with decyl barbituric acid (compound 3a) displays an enantiotropic Colh phase with Cr 84.9 °C → Colh 96.8 °C → I [1]. The dodecyl orotate complex therefore offers a wider mesophase temperature window (ΔT ≈ 16 K on cooling) and a much higher isotropisation temperature (172.5 °C vs. 96.8 °C), which is critical for high-temperature liquid-crystal applications [1].
| Evidence Dimension | Mesophase type, phase-transition temperatures, and thermodynamic stability |
|---|---|
| Target Compound Data | 1:1 complex 1/2: Cr 178.3 °C (19.8 kJ mol⁻¹) → I; monotropic: [Cr 156.2 °C (−23.9 kJ mol⁻¹) Colh 172.5 °C (−3.9 kJ mol⁻¹) → I] |
| Comparator Or Baseline | 1:1 complex 1/3a (decyl barbituric acid): Cr 84.9 °C (2.9 kJ mol⁻¹) Colh 96.8 °C (0.4 kJ mol⁻¹) → I (enantiotropic) |
| Quantified Difference | Isotropisation temperature ΔT = +75.7 °C (172.5 vs. 96.8 °C); monotropic vs. enantiotropic character |
| Conditions | DSC, 2nd cooling at 10 K min⁻¹; equimolar mixtures of semiperfluorinated triazine 1 with pyrimidine derivatives 2 (dodecyl orotate) or 3a (decyl barbituric acid) |
Why This Matters
The dodecyl orotate complex uniquely provides a monotropic columnar phase with a clearing point >170 °C, enabling high-temperature optical devices and sensors that cannot be realised with the lower-melting barbituric acid analogs.
- [1] Kohlmeier, A.; Vogel, L.; Janietz, D. Multiple hydrogen bonded mesomorphic complexes between complementary 1,3,5-triazine and pyrimidine derivatives. Soft Matter 2013, 9, 9476–9486. DOI: 10.1039/c3sm51554k. View Source
